(5-Aminopyrimidin-2-yl)methanol
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Overview
Description
(5-Aminopyrimidin-2-yl)methanol is a heterocyclic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Aminopyrimidin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with formaldehyde and ammonia. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of 2-chloropyrimidine with formaldehyde and ammonia in the presence of a catalyst, followed by purification steps such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(5-Aminopyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (5-Aminopyrimidin-2-yl)methanal.
Reduction: The compound can be reduced to form (5-Aminopyrimidin-2-yl)methane.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: (5-Aminopyrimidin-2-yl)methanal
Reduction: (5-Aminopyrimidin-2-yl)methane
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5-Aminopyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Aminopyrimidin-2-yl)methanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Similar in structure but lacks the hydroxyl group.
(5-Aminopyrimidin-2-yl)methanal: An oxidized form of (5-Aminopyrimidin-2-yl)methanol.
(5-Aminopyrimidin-2-yl)methane: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(5-aminopyrimidin-2-yl)methanol |
InChI |
InChI=1S/C5H7N3O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3,6H2 |
InChI Key |
GARSQUKBOPVGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CO)N |
Origin of Product |
United States |
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